

Comparative study of T-448 and GSK2879552

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: T-448

Cat. No.: B10818677

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A Comparative Analysis of the LSD1 Inhibitors **T-448** and GSK2879552

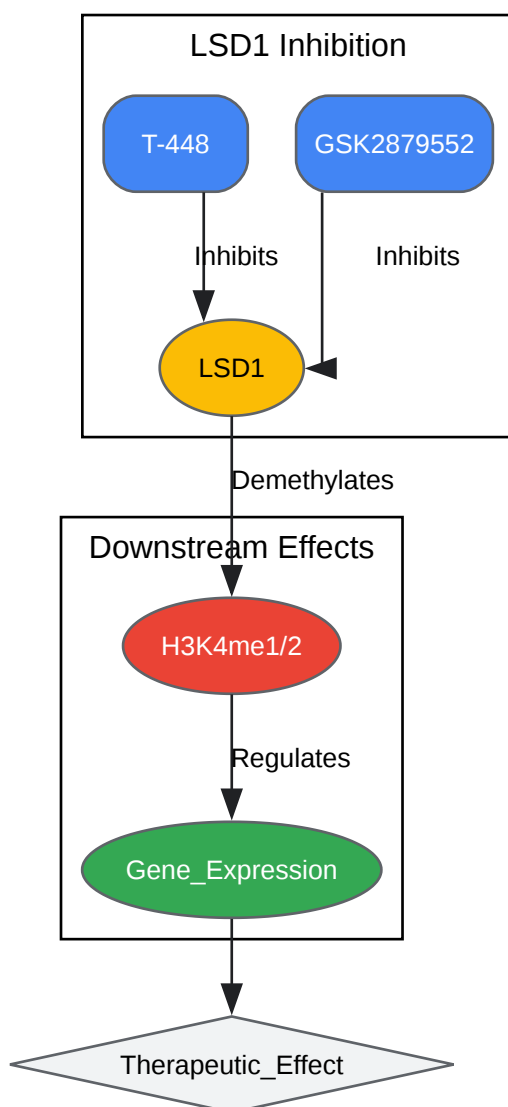
This guide provides a detailed comparison of two small molecule inhibitors of Lysine-Specific Demethylase 1 (LSD1), **T-448** and GSK2879552, for researchers, scientists, and drug development professionals. While both compounds target the same epigenetic enzyme, their development paths, and preclinical/clinical findings indicate distinct profiles, particularly concerning their therapeutic applications and safety.

Introduction

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription. LSD1 is a critical regulator of gene expression and is implicated in various physiological and pathological processes, including cancer and neurological disorders. Consequently, it has emerged as a promising therapeutic target. This guide compares **T-448** and GSK2879552, two potent LSD1 inhibitors.

Mechanism of Action

Both **T-448** and GSK2879552 are irreversible inhibitors of LSD1. They form a covalent adduct with the FAD cofactor in the active site of the enzyme, leading to its inactivation.^[1] This irreversible inhibition results in a sustained increase in H3K4 methylation at target gene loci, thereby altering gene expression.



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Shared Mechanism of Action of **T-448** and GSK2879552.

Comparative Data

The following tables summarize the available quantitative and qualitative data for **T-448** and GSK2879552.

Table 1: General Compound Information

Feature	T-448	GSK2879552
Target	Lysine-Specific Demethylase 1 (LSD1/KDM1A)	Lysine-Specific Demethylase 1 (LSD1/KDM1A)
Mechanism	Irreversible inhibitor	Irreversible inhibitor
Therapeutic Area (Investigated)	Central Nervous System (CNS) disorders	Oncology (SCLC, AML)
Clinical Development	Preclinical	Phase I (Terminated)

Table 2: Preclinical Efficacy

Parameter	T-448	GSK2879552
In Vitro Potency	Enhances H3K4me2 level at 0.1 μM in primary rat neurons. [2]	IC50 of 24 nM.[3]
Cellular Effects	Increases Ucp2 mRNA expression in neurons.[2]	Potent anti-proliferative effects in some AML and SCLC cell lines.[1][4]
In Vivo Models	Improves learning function in an NMDAR hypofunction mouse model at 10 mg/kg.[2]	Inhibited tumor growth in SCLC xenograft models.[5]
Key Differentiator	Minimal impact on LSD1-GFI1B complex.[2][6]	-

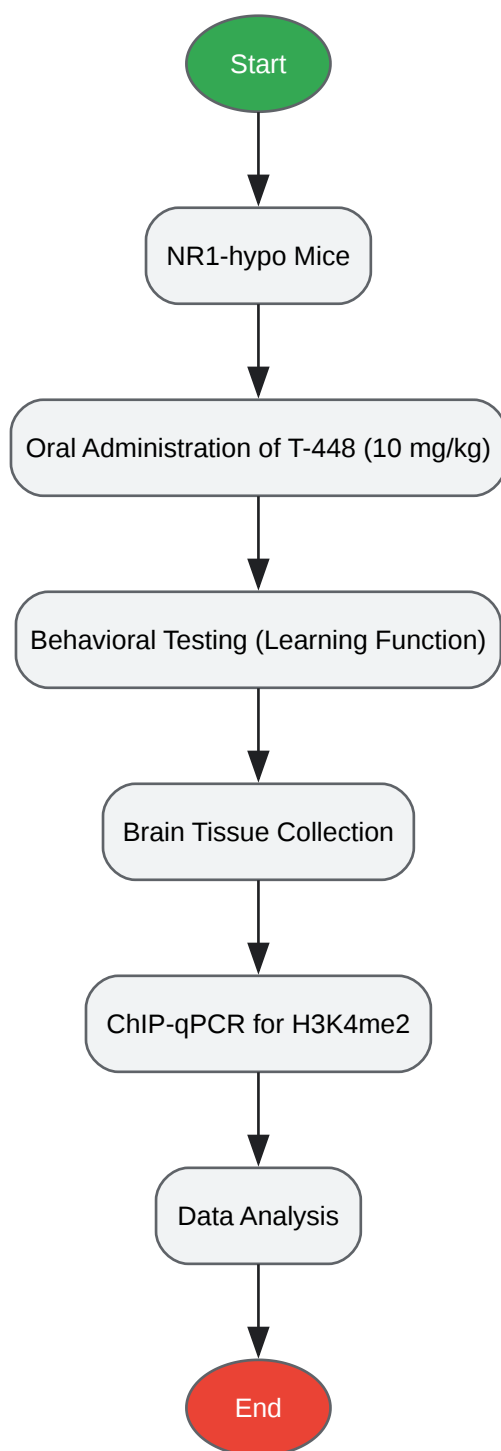
Table 3: Safety and Tolerability

Adverse Effect	T-448	GSK2879552
Thrombocytopenia	No change in blood cell numbers at effective doses in mice. [2]	A common treatment-related adverse event in clinical trials. [7] [8]
Other Adverse Events	Not reported in available literature.	Encephalopathy, fatigue, nausea. [7] [8]
Clinical Outcome	-	Clinical trials terminated due to an unfavorable risk-benefit profile. [7] [9]

Detailed Experimental Protocols

T-448: Assessment of In Vivo Efficacy in a Mouse Model of NMDAR Hypofunction

- Animal Model: NR1-hypo mice, which exhibit hypofunction of the NMDA receptor.
- Treatment: **T-448** was administered orally at a dose of 10 mg/kg.
- Behavioral Assay: Learning function was assessed using a recognized behavioral paradigm for cognition in rodents (e.g., Morris water maze or contextual fear conditioning).
- Pharmacodynamic Endpoint: Brain tissue was collected post-treatment to measure the levels of H3K4me2 at the promoter regions of specific genes like Bdnf, Arc, and Fos using chromatin immunoprecipitation (ChIP) followed by quantitative PCR (qPCR).[\[2\]](#)

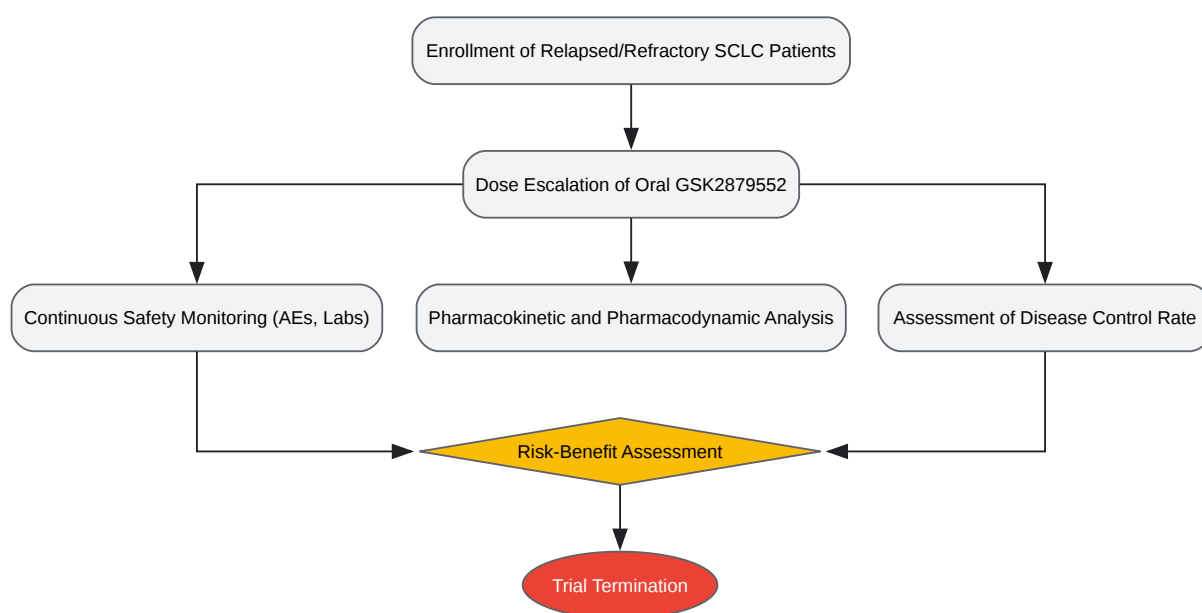


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Experimental Workflow for **T-448** In Vivo Efficacy.

GSK2879552: Phase I Clinical Trial in Relapsed/Refractory SCLC

- Study Design: A multicenter, open-label, dose-escalation (Part 1) and dose-expansion (Part 2, not conducted) study (NCT02034123).[7]
- Patient Population: Patients (≥ 18 years old) with relapsed or refractory SCLC after at least one platinum-containing chemotherapy regimen.[7]
- Treatment: GSK2879552 was administered orally in escalating doses.
- Primary Endpoint (Part 1): To determine the safety, tolerability, and recommended dose and regimen of GSK2879552.[7]
- Secondary Endpoints: To characterize pharmacokinetic (PK) and pharmacodynamic (PD) parameters and measure the disease control rate.[7]
- Safety Monitoring: Regular monitoring of adverse events, with a particular focus on hematological toxicities like thrombocytopenia.[7]



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- To cite this document: BenchChem. [Comparative study of T-448 and GSK2879552]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10818677#comparative-study-of-t-448-and-gsk2879552]

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